chlN protein
Description
Properties
CAS No. |
147651-47-6 |
|---|---|
Molecular Formula |
C15H18INO2 |
Synonyms |
chlN protein |
Origin of Product |
United States |
Molecular Architecture and Enzymatic Mechanism of Chln Protein
Structural Organization within the LIPOR/DPOR Complex
The DPOR complex is composed of three subunits: ChlL, ChlN, and ChlB. uniprot.orgscispace.comrcsb.org ChlN, along with ChlB, forms the catalytic component of the complex, known as the NB-protein. uniprot.orguniprot.orgproteopedia.org The NB-protein is a heterotetramer consisting of two ChlN and two ChlB subunits, represented as (ChlN/ChlB)₂. uniprot.orgrcsb.org The crystal structure of the catalytic (ChlN/ChlB)₂ complex from Thermosynechococcus elongatus has been resolved at 2.4 Å resolution, revealing that ChlN and ChlB subunits each have a related architecture of three subdomains built around a central, parallel beta-sheet surrounded by alpha-helices. rcsb.orgproteopedia.org
The interaction between ChlN and ChlB is crucial for the catalytic activity of DPOR. researchgate.net The (ChlN/ChlB)₂ heterotetramer interacts with the homodimeric ChlL₂ subunit to form the complete DPOR holoenzyme complex. rcsb.orgproteopedia.orgnih.gov The interaction between these subunits facilitates electron transfer necessary for the reduction of protochlorophyllide (B1199321). rcsb.orgnih.gov Studies investigating protein-protein interactions within DPOR have used ChlB as a receptor and ChlL and ChlN as ligands. scispace.com Transient interaction of ChlL₂ and (ChlN/ChlB)₂ involves surface-exposed residues from ChlN, ChlB, and ChlL. nih.gov
The DPOR complex utilizes Mg-ATP and reduced ferredoxin to catalyze the reduction of protochlorophyllide. uniprot.orguniprot.orgproteopedia.org
Mg-ATP: While ChlL₂ is the ATP-dependent reductase subunit that binds Mg-ATP, the binding and hydrolysis of ATP by ChlL₂ are essential for electron transfer to the (ChlN/ChlB)₂ complex. nih.govd-nb.info The substrate-bound (ChlN/ChlB)₂ complex efficiently stimulates the ATPase activity of ChlL₂, which is a prerequisite for substrate reduction. nih.gov
Ferredoxin: Reduced ferredoxin serves as the natural electron donor for the ATP-dependent DPOR system. nih.gov Electrons are transferred from reduced ferredoxin to the DPOR complex. uniprot.orguniprot.org
[4Fe-4S] Cluster: Both the ChlL₂ homodimer and the (ChlN/ChlB)₂ heterotetramer contain redox-active [4Fe-4S] clusters. rcsb.orgproteopedia.orgnih.gov The (ChlN/ChlB)₂ complex contains two intersubunit [4Fe-4S] clusters. rcsb.orgproteopedia.org The crystal structure of the (ChlN/ChlB)₂ complex revealed a [4Fe-4S] cluster coordinated by three cysteine ligands and an aspartate oxygen. rcsb.orgproteopedia.org This cluster is bound at the heterodimer interface by residues from both ChlN and ChlB subunits. uniprot.orguniprot.org
Interaction with ChlB and ChlL Subunits
Catalytic Activity and Biochemical Reaction of Protochlorophyllide Reduction
The ChlN protein, as part of the (ChlN/ChlB)₂ complex, is the catalytic core of DPOR, performing the light-independent two-electron reduction of protochlorophyllide a to form chlorophyllide a. uniprot.orguniprot.orgproteopedia.orgnih.gov This reaction is a central step in the biosynthesis of chlorophyll (B73375) and bacteriochlorophyll. nih.govnih.gov The catalytic activity involves the reduction of the C17-C18 double bond of the protochlorophyllide molecule. oup.comnih.gov
The biochemical reaction catalyzed by DPOR can be summarized as follows: Protochlorophyllide a + reduced 2[4Fe-4S]-[ferredoxin] + 2 ATP + 2 H₂O <=> chlorophyllide a + oxidized 2[4Fe-4S]-[ferredoxin] + 2 ADP + 2 phosphate (B84403) uniprot.orguniprot.orguniprot.org
The (ChlN/ChlB)₂ complex contains two equivalent substrate binding sites for protochlorophyllide, located at the interface of each ChlN/ChlB half-tetramer. rcsb.orgproteopedia.org These sites are enriched in aromatic residues. rcsb.orgproteopedia.org
Conformational Dynamics and Subunit Interplay
The catalytic cycle of DPOR involves dynamic interactions between the ChlL₂ and (ChlN/ChlB)₂ subcomplexes. nih.govd-nb.info The transient association of the ATP-bound ChlL₂ with the catalytic (ChlN/ChlB)₂ complex facilitates electron transfer from the reduced [4Fe-4S] cluster of ChlL₂ to the metal cofactor of the catalytic subunit. nih.govd-nb.info This dynamic subunit interplay is influenced by the presence of the substrate, protochlorophyllide. nih.gov Protochlorophyllide binding is postulated as an initial step in DPOR catalysis, which then stimulates the ATPase activity of ChlL₂. nih.gov Nucleotide-dependent conformational changes have been observed for ChlL₂ after ATP binding, suggesting a nucleotide-dependent switch mechanism that triggers ternary complex formation and electron transfer. nih.gov
Research Findings Data Table:
| Component/Ligand | Role in DPOR Complex | Associated Subunit(s) | Key Features |
| This compound | Catalytic subunit (part of NB-protein) | ChlB | Forms a heterotetramer (ChlN/ChlB)₂; Contains [4Fe-4S] cluster binding site. uniprot.orgrcsb.orgproteopedia.org |
| ChlB protein | Catalytic subunit (part of NB-protein) | ChlN | Forms a heterotetramer (ChlN/ChlB)₂; Contains [4Fe-4S] cluster binding site. uniprot.orgrcsb.orgproteopedia.org |
| ChlL protein | ATP-dependent reductase subunit | (ChlN/ChlB)₂ | Homodimer (ChlL₂); Binds Mg-ATP; Contains intersubunit [4Fe-4S] cluster. rcsb.orgproteopedia.orgnih.govuniprot.org |
| Mg-ATP | Energy source for electron transfer | ChlL₂ | Binding and hydrolysis by ChlL₂ required for catalysis. nih.govd-nb.info |
| Reduced Ferredoxin | Electron donor | DPOR complex | Provides electrons for protochlorophyllide reduction. uniprot.orguniprot.orgproteopedia.orgnih.gov |
| [4Fe-4S] Cluster | Redox center | ChlL₂, (ChlN/ChlB)₂ | Present in both subunits; Involved in electron transfer pathway. rcsb.orgproteopedia.orgnih.gov |
| Protochlorophyllide | Substrate | (ChlN/ChlB)₂ | Reduced to chlorophyllide; Binding stimulates ChlL₂ ATPase activity. rcsb.orgproteopedia.orgnih.gov |
Genetic Basis and Expression Dynamics of Chln Gene
Gene Localization and Genomic Organization
The chlN gene is typically located within the chloroplast genome across a diverse range of photosynthetic organisms, including algae, bryophytes, pteridophytes, and gymnosperms. nih.govcas.czasm.orgcabidigitallibrary.orgnih.gov This contrasts with angiosperms and magnoliids, where the chlN gene is notably absent. nih.govnih.gov The localization of chlN within the plastid genome highlights its integral role in chloroplast-specific metabolic processes like chlorophyll (B73375) synthesis.
Transcriptional Regulation of chlN Gene Expression
The transcriptional regulation of chlN gene expression is influenced by both light conditions and various environmental factors, reflecting the dynamic control required for efficient chlorophyll biosynthesis.
As a component of the light-independent protochlorophyllide (B1199321) oxidoreductase, the chlN gene is inherently linked to chlorophyll synthesis in the dark. cas.czasm.orgnih.govmdpi.comnih.gov Research indicates variations in the light responsiveness of chlN transcription depending on the organism. In some gymnosperms like Pinus mugo and Pinus sylvestris, the expression of chlL, chlN, and chlB genes has been reported as constitutive, showing consistent transcript levels regardless of light exposure. cas.cz
However, other studies demonstrate light-influenced transcript accumulation. In the cyanobacterium Fremyella diplosiphon, the transcript levels of DPOR genes, including chlN, are approximately 2-fold higher in green light compared to red light and are downregulated in darkness. nih.gov Similarly, in dark-grown secondary needles of Norway spruce, the levels of DPOR subunit transcripts, including chlN, were found to be diminished. nih.gov The observed light-dependent suppression of DPOR subunit mRNA levels suggests a regulatory mechanism where the more energetically efficient light-dependent protochlorophyllide oxidoreductase (LPOR) system becomes predominant under illuminated conditions, reducing the need for the dark-operative pathway. nih.gov
Here is a summary of light influence on chlN transcript levels in different organisms:
| Organism | Light Condition | chlN Transcript Level | Source |
| Pinus mugo | Dark/Light | Constitutive | cas.cz |
| Pinus sylvestris | Dark/Light | Constitutive | cas.cz |
| Fremyella diplosiphon | Green Light | Upregulated (vs Red Light) | nih.gov |
| Fremyella diplosiphon | Dark | Downregulated | nih.gov |
| Picea abies (Norway spruce, dark-grown secondary needles) | Dark | Diminished | nih.gov |
Environmental conditions, particularly nutrient availability, can also impact chlN gene expression. Iron (Fe) is an essential micronutrient for photosynthesis, and its limitation can significantly affect the expression of genes involved in this process.
Studies in the cyanobacterium Synechococcus sp. PCC7002 revealed that under mild iron limitation, the chlN gene was among those that exhibited down-regulation. frontiersin.org This suggests that iron availability can directly or indirectly influence the transcriptional regulation of chlN. While the precise mechanisms linking iron limitation directly to chlN transcription are still being elucidated, the broader context of iron stress affecting photosynthetic gene expression is well-established. For instance, iron deficiency in Trichodesmium erythraeum leads to the downregulation of genes encoding major iron-binding proteins involved in photosynthesis and nitrogen fixation. rutgers.edu
Furthermore, investigations in tomato have identified a mutant, chloronerva (chln), which affects nicotianamine (B15646) synthesis, a compound involved in iron distribution within the plant. oup.comoup.com This mutant displays constitutive activation of iron-deficiency responses, indicating a complex interplay between iron homeostasis and regulatory pathways that could potentially influence genes like chlN, although the direct transcriptional link in this specific context requires further investigation.
Post-Transcriptional and Post-Translational Control of ChlN Protein Levels
Beyond transcriptional regulation, the final levels of functional this compound are subject to control at post-transcriptional and post-translational stages. These mechanisms fine-tune protein abundance and activity in response to cellular needs and environmental cues.
Post-transcriptional processes play a significant role in controlling gene expression within chloroplasts. oup.comwikipedia.orglumenlearning.com Key among these are the regulation of mRNA stability and translation efficiency. The stability of an mRNA molecule dictates how long it persists in the cell and is available for translation. Translation efficiency, on the other hand, determines how effectively the mRNA is translated into protein.
Research has shown that mRNA stability and translational efficiency are closely linked. lumenlearning.comresearchgate.netnih.gov Factors such as codon optimality, the preference for certain synonymous codons, can influence the rate of translation elongation, which in turn can affect mRNA stability. researchgate.netnih.govnih.govelifesciences.orgelifesciences.org Faster translation elongation has been correlated with increased mRNA stability in some systems. nih.govelifesciences.org Additionally, RNA binding proteins can interact with mRNA molecules to either increase or decrease their stability. wikipedia.orglumenlearning.com While these general mechanisms of post-transcriptional control are known to operate in chloroplasts, specific detailed research findings explicitly detailing the mRNA stability and translation efficiency of chlN transcripts were not prominently featured in the search results.
The accumulation of this compound is also regulated by the balance between its synthesis and degradation. Protein degradation is a crucial process for maintaining cellular homeostasis, removing misfolded or damaged proteins, and regulating protein levels in response to changing conditions, particularly during processes like senescence. frontiersin.orgthermofisher.comstudysmarter.co.uk
Chloroplast proteins are subject to degradation through several cellular pathways involving various proteases. frontiersin.org Major protein degradation systems in cells include the ubiquitin-proteasome system and the autophagy-lysosome pathway. thermofisher.comstudysmarter.co.uk The ubiquitination of a protein can mark it for degradation by the proteasome. thermofisher.com Furthermore, protein folding assisted by chaperones is linked to degradation; improperly folded proteins can be targeted for degradation pathways. medbullets.com
Specific to the DPOR complex subunits, including ChlN, studies in Norway spruce suggest that post-translational control mechanisms are involved in regulating chlorophyll biosynthesis, especially under conditions like low temperature, where transcriptional and translational effects were minor. nih.gov The oxygen sensitivity of DPOR activity also points to post-translational regulation, as environmental factors can directly impact the enzyme's function. nih.gov The observed decrease in the accumulation of chlorophyll and chlorophyll-binding proteins, including DPOR subunits, during dark growth in Norway spruce further indicates that protein accumulation is tightly regulated and can be suppressed under certain conditions, likely involving controlled synthesis or degradation. nih.gov
Functional Significance and Physiological Roles of Chln Protein
Contribution to Chlorophyll (B73375) Formation in Dark and Low-Light Conditions
ChlN is a subunit of the Light-Independent Protochlorophyllide (B1199321) Reductase (LIPOR), also known as the Dark-Operated Protochlorophyllide Reductase (DPOR) complex. ontosight.ainih.govmsu.runih.govasm.orgoup.comscispace.com This enzyme complex catalyzes a crucial step in chlorophyll biosynthesis: the reduction of protochlorophyllide to chlorophyllide. ontosight.ainih.govmsu.runih.govasm.orgoup.com This reaction is essential for chlorophyll production in the absence of light, such as during the night or in low-light environments. ontosight.ainih.govnih.gov While many photosynthetic eukaryotes, particularly angiosperms, rely solely on a light-dependent protochlorophyllide oxidoreductase (LPOR) for this step, the DPOR complex containing ChlN allows certain organisms, like green algae and some non-flowering plants, to synthesize chlorophyll irrespective of light availability. nih.govoup.com The DPOR complex typically consists of three subunits encoded by the chlB, chlL, and chlN genes, often located in the chloroplast genome. nih.govoup.comscispace.com
Impact on Photosynthetic Apparatus Development and Function
The ability to synthesize chlorophyll in the dark, facilitated by the ChlN-containing DPOR, is critical for the proper development of the photosynthetic apparatus. Chlorophyll is the primary light-absorbing pigment in photosynthesis and is integral to the structure and function of photosystems I and II, as well as light-harvesting complexes. labassociates.comopentextbc.ca Organisms that can synthesize chlorophyll in low light or darkness can develop functional chloroplasts and photosynthetic machinery even before exposure to strong light, providing a significant advantage in certain ecological niches. Research indicates that the biogenesis of chlorophyll-binding proteins and the assembly of functional photosynthetic complexes are closely linked to chlorophyll biosynthesis. msu.ru Thus, the activity of the DPOR complex, and specifically the ChlN subunit, directly influences the formation and efficiency of the photosynthetic system. Studies on chlN deletion mutants in organisms like Synechocystis have shown that the absence of functional ChlN leads to a dependence on light for chlorophyll synthesis, impacting the development of photosystems. msu.ru
Phenotypic Consequences of chlN Gene Mutations and Deficiencies
Mutations or deficiencies in the chlN gene have profound effects on chlorophyll synthesis and, consequently, on the phenotype and photosynthetic capabilities of the organism.
One of the most characteristic phenotypes associated with mutations in chlN (as well as chlL and chlB) is the "yellow-in-the-dark" phenotype. nih.govuodiyala.edu.iqnih.govresearchgate.netresearchgate.netcas.cz Wild-type organisms possessing a functional DPOR can synthesize chlorophyll in the dark and appear green regardless of light conditions. However, mutants lacking a functional ChlN protein are unable to perform the light-independent reduction of protochlorophyllide. nih.govnih.govresearchgate.net As a result, in the dark, they accumulate the yellow-colored precursor molecule, protochlorophyllide, instead of synthesizing green chlorophyll. nih.govresearchgate.netcas.cz Upon exposure to light, these mutants can then utilize the light-dependent pathway (LPOR) to convert the accumulated protochlorophyllide to chlorophyllide and subsequently to chlorophyll, causing them to green up. nih.gov This accumulation of protochlorophyllide in the dark is a hallmark of DPOR deficiency, directly linked to the non-functional ChlN subunit. nih.govresearchgate.net
Data on pigment accumulation in wild-type and chlN mutants in dark conditions illustrate this phenomenon.
| Genotype | Light Condition | Chlorophyll Content (Arbitrary Units) | Protochlorophyllide Content (Arbitrary Units) | Phenotype |
| Wild Type | Dark | High | Low | Green |
| chlN Mutant | Dark | Very Low | High | Yellow-in-the-Dark |
| Wild Type | Light | High | Very Low | Green |
| chlN Mutant | Light | High | Very Low | Green |
The deficiency in chlorophyll synthesis in chlN mutants, particularly in the dark, directly impacts the development and function of the photosynthetic apparatus. Organisms unable to synthesize sufficient chlorophyll will have impaired light-harvesting capacity, leading to reduced photosynthetic efficiency. ontosight.aimsu.rucas.cz Studies on various photosynthetic organisms, including Chlamydomonas reinhardtii and Synechocystis, have demonstrated that mutations in chlN result in defects in photosynthesis. ontosight.aimsu.ru
Furthermore, the lack of proper chlorophyll accumulation and impaired photosynthetic function can lead to alterations in chloroplast ultrastructure. Chloroplasts in chlN mutants may exhibit developmental abnormalities, such as poorly organized thylakoid membranes and grana stacks, which are the sites of the light-dependent reactions of photosynthesis. cas.cznih.govresearchgate.netnih.govtheses.cz These structural defects are a consequence of the disrupted chlorophyll biosynthesis pathway, highlighting the essential role of ChlN in the formation of functional chloroplasts capable of efficient photosynthesis. ontosight.aicas.czresearchgate.net
Here is a simplified representation of the impact of chlN mutation on chloroplast structure:
| Genotype | Chloroplast Ultrastructure in Dark-Grown Cells |
| Wild Type | Well-developed thylakoid membranes and grana stacks. |
| chlN Mutant | Reduced and disorganized thylakoid membranes, fewer or absent grana. |
Note: This table summarizes the general findings regarding chloroplast ultrastructure alterations in mutants with impaired chlorophyll synthesis due to DPOR deficiency. cas.cznih.govresearchgate.netnih.govtheses.cz
Evolutionary Trajectories and Comparative Genomics of Chln
Phylogenetic Distribution and Conservation Across Photosynthetic Lineages
The chlN gene is not universally present across all photosynthetic organisms. Its distribution is a key indicator of its evolutionary significance. The gene, along with its counterparts chlL and chlB, is characteristically found in the chloroplast genomes of algae, bryophytes, pteridophytes, and gymnosperms. nih.govnih.govresearchgate.netmdpi.com Notably, these genes are absent in angiosperms and magnoliids, suggesting a significant gene loss event approximately 156–203 million years ago. nih.govnih.govresearchgate.netmdpi.com
A comprehensive analysis of 2511 chloroplast genomes revealed the presence of the chlN gene in at least 289 species, spanning protists, algae, bryophytes, pteridophytes, and gymnosperms. nih.govbiorxiv.orgbiorxiv.org This wide distribution among these lineages underscores the fundamental role of light-independent chlorophyll (B73375) synthesis in these groups. nih.govgenome.jp Phylogenetic analyses of the chlN gene show that it groups into two independent clusters, suggesting a complex evolutionary history without a clear lineage-specific grouping. nih.govbiorxiv.orgbiorxiv.org This pattern points towards multiple evolutionary origins or significant divergence over time.
The conservation of chlN and its associated DPOR genes in these specific lineages highlights their adaptive advantage, particularly in environments where light may be limited, such as in the understory for ferns or during the early development of gymnosperm seedlings. researchgate.netmdpi.com The ability to synthesize chlorophyll in the dark allows these organisms to be photosynthetically ready as soon as light becomes available.
Gene Loss and Duplication Events in Chloroplast Genomes
The evolution of the chlN gene within chloroplast genomes has been marked by both loss and duplication events. Analysis of a large dataset of chloroplast genomes indicates that the chlN gene has undergone 46 deletion events and 8 duplication events, with 34 genes showing codivergence. nih.govbiorxiv.orgresearchgate.net This suggests that gene loss has been a more dominant force in the evolutionary history of chlN compared to duplication. researchgate.net
The complete loss of chlN, along with chlL and chlB, from the chloroplast genomes of angiosperms is a major evolutionary event. nih.govnih.govresearchgate.netmdpi.com This loss signifies a shift to an exclusively light-dependent pathway for chlorophyll synthesis in flowering plants. oup.com The reasons for this large-scale gene loss are likely complex, possibly related to the evolution of different developmental strategies and the reduced necessity for light-independent chlorophyll production in the life cycle of angiosperms.
In contrast, duplication events, though less frequent, can provide raw material for evolutionary innovation. Duplicated genes can diverge in function or be retained for increased gene dosage. While the specific consequences of the eight identified chlN duplication events are not fully detailed, they represent potential instances of functional diversification or adaptation within specific lineages. nih.govbiorxiv.orgresearchgate.net
| Gene Event | Count |
| Deletion Events | 46 |
| Duplication Events | 8 |
| Codivergence | 34 |
| This table summarizes the observed gene loss, duplication, and codivergence events for the chlN gene across analyzed chloroplast genomes. nih.govbiorxiv.orgresearchgate.net |
Analysis of Conserved Amino Acid Motifs and Structural Homology
Despite the evolutionary dynamics of gene loss and duplication, the ChlN protein exhibits conserved amino acid motifs and structural homology, reflecting its essential function. The this compound is a subunit of the DPOR complex, which shows remarkable structural and sequence similarity to nitrogenase, an enzyme involved in nitrogen fixation. nih.govnih.gov This homology suggests a shared evolutionary ancestry. pnas.org
The this compound, in conjunction with the ChlB subunit, forms the catalytic component of the DPOR complex, often referred to as the NB-protein. uniprot.orguniprot.org This heterodimer binds a [4Fe-4S] cluster at its interface, which is crucial for the redox activity of the enzyme. uniprot.orguniprot.org Specific binding sites for this iron-sulfur cluster are highly conserved across different species, highlighting their functional importance. For instance, in Pinus contorta, these binding sites are located at positions 22, 47, and 107 of the amino acid sequence. uniprot.org
Furthermore, ChlN possesses a conserved ATP-binding motif, which is essential for harnessing the energy required for the reduction of protochlorophyllide (B1199321). nih.govuniprot.org The presence of these conserved motifs across diverse photosynthetic lineages underscores the fundamental and conserved mechanism of the DPOR complex. mdpi.comnih.govnih.gov Homology modeling techniques have been employed to predict the three-dimensional structures of ChlN proteins where experimental structures are unavailable, further confirming their structural conservation. scispace.comnih.govexpasy.org
Adaptive Evolution of chlN in Diverse Habitats
The presence or absence of the chlN gene and the selective pressures acting upon it are indicative of adaptive evolution to different habitats. The retention of chlN in organisms that inhabit low-light environments, such as the parasitic green alga Cephaleuros, is a clear example of its adaptive significance. mdpi.comresearchgate.net In these shady and humid environments, the ability to synthesize chlorophyll in the dark provides a distinct advantage. mdpi.comresearchgate.net
Studies have shown that the chlN gene in Cephaleuros is under positive selection, suggesting that it is actively evolving to optimize its function in these low-light conditions. mdpi.comresearchgate.net This adaptive evolution may involve "fine-tuning" of the protein's activity to match the specific light availability and metabolic needs of the organism. nih.govmdpi.comresearchgate.net
The loss of chlN in angiosperms, which occupy a vast range of habitats, suggests a successful adaptation to a different evolutionary strategy where rapid greening upon illumination is sufficient. This highlights how the evolutionary trajectory of a single gene can reflect broader shifts in the life history and ecological niche of a major plant lineage.
Advanced Methodological Approaches in Chln Protein Research
Genetic Manipulation and Mutant Strain Generation (e.g., Targeted Gene Disruption, Site-Directed Mutagenesis)
Understanding the in vivo function of the ChlN protein necessitates the creation and analysis of mutant organisms. Genetic manipulation techniques are fundamental to this process, allowing for precise alterations to the chlN gene.
Targeted Gene Disruption: Targeted gene disruption, or gene knockout, is a powerful method used to elucidate the role of a specific gene by inactivating it. researchgate.net This process typically involves replacing the target gene, such as chlN, with a selectable marker via homologous recombination. researchgate.net The resulting phenotype of the knockout mutant provides direct insight into the gene's function. For instance, mutations in the plastid genes chlL, chlN, and chlB in the green alga Chlamydomonas reinhardtii result in a "yellow-in-the-dark" phenotype, demonstrating their essential role in chlorophyll (B73375) formation in the absence of light. researchgate.net This approach has been instrumental in confirming that ChlN is indispensable for dark-operative chlorophyll synthesis. researchgate.net
Site-Directed Mutagenesis: Site-directed mutagenesis is a refined technique used to introduce specific, intentional changes to the DNA sequence of a gene. blackwellpublishing.comwikipedia.org This method allows researchers to alter single amino acids or entire domains within the this compound to study structure-function relationships. blackwellpublishing.comnih.gov By creating custom-designed oligonucleotide primers that contain the desired mutation, researchers can generate mutant proteins with altered properties. wikipedia.orgneb.com The analysis of these mutants can reveal the function of key residues, such as those involved in substrate binding, catalytic activity, or protein-protein interactions. blackwellpublishing.comebi.ac.uk For example, this technique is crucial for verifying the roles of conserved motifs, like the Fe-S binding motif identified in ChlN, by observing the functional consequences of their alteration. ebi.ac.uknih.gov
| Technique | Description | Application in ChlN Research | Reference(s) |
| Targeted Gene Disruption | Inactivation or removal of a specific gene to study the resulting phenotype. | Creating chlN knockout mutants to confirm its essential role in light-independent chlorophyll synthesis. | researchgate.netresearchgate.netcore.ac.uk |
| Site-Directed Mutagenesis | Introduction of specific nucleotide changes (substitutions, insertions, deletions) into a gene. | Investigating the function of specific amino acid residues in ChlN for structure-function analysis. | blackwellpublishing.comwikipedia.orgnih.govneb.com |
Transcriptomic and Proteomic Analysis Techniques (e.g., RT-PCR, Western Blotting, SDS-PAGE)
Analyzing the expression of the chlN gene and the accumulation of the this compound is critical for understanding its regulation.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is a sensitive technique used to detect and quantify mRNA levels. It is employed in ChlN research to study the transcriptional regulation of the chlN gene under various environmental conditions, such as different light regimes. For example, studies on the related chlL gene in Chlorella protothecoides have used RT-PCR to identify introns and analyze gene expression. nih.gov
SDS-PAGE and Western Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a method used to separate proteins based on their molecular weight. azurebiosystems.comqiagen.com Following separation by SDS-PAGE, Western blotting allows for the specific detection of a target protein using antibodies. bio-rad.comnih.gov This combination is routinely used to analyze the presence and quantity of the this compound in cell extracts. For instance, SDS-PAGE analysis was used to estimate the size of the this compound expressed in E. coli to be approximately 49 kDa. nih.gov Furthermore, protein gel blot analysis (Western blotting) in Chlamydomonas reinhardtii revealed that while CHLN and CHLB protein levels were similar in both light- and dark-grown cells, the related CHLL subunit was only present in significant amounts in the dark. researchgate.net
| Technique | Principle | Findings Related to ChlN and DPOR Subunits | Reference(s) |
| SDS-PAGE | Separates proteins based on molecular mass. | The size of the this compound from Chlorella protothecoides expressed in E. coli was estimated to be 49 kDa. | nih.govqiagen.com |
| Western Blotting | Uses specific antibodies to detect a protein of interest from a mixture. | This compound is present in Chlamydomonas reinhardtii grown in both light and dark conditions. | researchgate.netbio-rad.comnih.gov |
In Vitro Reconstitution of LIPOR/DPOR Activity
To study the enzymatic mechanism of the DPOR complex in a controlled environment, researchers perform in vitro reconstitution assays. This involves purifying the individual subunits, ChlL, ChlN, and ChlB, and combining them to rebuild a functional enzyme complex outside of the cell.
These assays have been crucial in demonstrating that the DPOR complex, composed of a ChlN-ChlB heterotetramer (Component 1) and a ChlL homodimer (Component 2), catalyzes the reduction of protochlorophyllide (B1199321) to chlorophyllide. biorxiv.org This reaction is dependent on Mg-ATP and a reductant like reduced ferredoxin. biorxiv.orguniprot.org Such in vitro systems allow for detailed kinetic studies and investigation of the specific roles of each subunit. For example, reconstitution experiments have shown that despite structural similarities to the nitrogenase complex, the subunits are not interchangeable; the nitrogenase Fe protein (NifH) cannot replace the ChlL subunit to reduce the nitrogenase substrate in vitro. biorxiv.org This highlights the specificity of the interactions within the DPOR complex.
Structural Biology Techniques for this compound Complexes (e.g., Protein-Protein Interaction Mapping, Co-Immunoprecipitation)
Elucidating the three-dimensional structure of the DPOR complex and identifying its interaction partners are key goals of structural biology. instruct-eric.orgwehi.edu.au
Protein-Protein Interaction Mapping: Various methods are used to map the network of interactions involving the this compound. libretexts.orgd-nb.info These "interactome" studies provide critical clues about cellular pathways and protein function. d-nb.info For example, STRING database analysis suggests that salt stress can induce interactions between ChlN, ChlL, and other key proteins involved in photosynthesis and energy metabolism. researchgate.net
Co-Immunoprecipitation (Co-IP): Co-IP is a widely used antibody-based technique to identify physiologically relevant protein-protein interactions. thermofisher.commblbio.com In this method, an antibody targeting a known protein (the "bait") is used to pull down the protein from a cell lysate, along with any proteins that are bound to it. nih.gov These interacting partners can then be identified by mass spectrometry. libretexts.org Using a variation of this method called competition co-immunoprecipitation, ChlN was identified as a high-confidence substrate of the CPN60 chaperonin machinery in the chloroplasts of Chlamydomonas reinhardtii. biorxiv.org
| Technique | Principle | Identified ChlN Interactors | Reference(s) |
| Co-Immunoprecipitation (Co-IP) | Isolation of a protein and its binding partners from a lysate using a specific antibody. | CPN60 chaperonin | thermofisher.comnih.govbiorxiv.org |
| Interactome Analysis | Large-scale study of protein interactions, often using computational and experimental data. | ChlL, rbcL, psaB, psaA, LHCB4, ATPvL1, atpI, cox1 | d-nb.inforesearchgate.net |
Structural Biology Techniques: Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are used to determine the high-resolution 3D structure of proteins and their complexes. technologynetworks.comnih.gov The crystal structure of the catalytic component of a nitrogenase-like oxidoreductase, which includes ChlN, has been determined, providing insights into its architecture. researchgate.net These structural studies have revealed significant similarities between the DPOR complex (containing ChlN and ChlB) and the MoFe protein of nitrogenase. biorxiv.org
Bioinformatics and Computational Modeling for Sequence and Structure Analysis
Computational approaches are indispensable for analyzing the vast amount of data generated in this compound research. romj.orgethernet.edu.et
Sequence Analysis: Bioinformatics tools are used to analyze the amino acid sequence of ChlN. Sequence alignment programs like BLAST are used to compare the ChlN sequence against databases to find homologous proteins. stackexchange.com This has revealed that ChlN shares sequence and structural similarity with subunits of nitrogenase. biorxiv.org Such analyses have also identified highly conserved domains, such as the ATP-binding and Fe-S binding motifs, which are critical for its function. nih.gov For example, a comparison of protein databases showed that a specific 81-amino-acid region of MccB is highly homologous to fragments of ChlN from E. coli. nih.gov
Structure Analysis and Modeling: When experimental structures are unavailable, computational modeling can predict the three-dimensional structure of ChlN and its complexes. romj.org Methods like homology modeling and ab initio prediction are used for this purpose. romj.org More recently, advanced tools like AlphaFold2 have been used to predict the structure of the DPOR complex and to support the structural relationship between DPOR and nitrogenase-like proteins. biorxiv.org Computational geometry tools can also be used to analyze the shape and dynamics of protein channels and pores from molecular dynamics (MD) simulation trajectories, an approach that could be applied to study substrate transport in the DPOR complex. nih.govwiz.pt
| Approach | Description | Application in ChlN Research | Reference(s) |
| Sequence Analysis | Comparing protein sequences to identify conserved regions, domains, and evolutionary relationships. | Identification of conserved Fe-S binding motifs and homology to nitrogenase subunits. | nih.govbiorxiv.orgnih.gov |
| Computational Modeling | Predicting 3D protein structure and simulating molecular dynamics. | Generation of structural models for ChlN and the DPOR complex using tools like AlphaFold2. | biorxiv.orgromj.orgethernet.edu.et |
Future Directions and Research Perspectives
Elucidating Uncharacterized Regulatory Networks
Understanding the complete regulatory landscape governing chlN gene expression and ChlN protein activity is a critical area for future research. ChlN is part of the DPOR complex, whose subunits (ChlL, ChlN, and ChlB) are encoded by plastid genes in some organisms like Chlamydomonas reinhardtii and Pinus species. uniprot.orguniprot.orgresearchgate.netresearchgate.net Studies in Chlamydomonas reinhardtii have shown that while chlN and chlB transcript levels might be slightly higher in light-grown cells, the translation of ChlL is negatively light-regulated, and ChlN and ChlB protein levels remain similar under light or dark conditions. researchgate.netresearchgate.netresearchgate.net This suggests complex post-transcriptional or translational regulation within the chloroplast.
Further research is needed to identify and characterize the specific transcription factors, RNA-binding proteins, and other molecular players that influence chlN expression and this compound accumulation and activity under varying environmental conditions, such as light intensity, temperature, and nutrient availability. nih.govnih.gov Investigating the retrograde signaling pathways, which involve communication from chloroplasts to the nucleus, could reveal how nuclear-encoded factors coordinate with plastid-encoded ChlN in response to cellular needs and environmental cues. researchgate.net Constructing comprehensive gene regulatory networks that include chlN and its interacting partners will provide a systems-level understanding of chlorophyll (B73375) biosynthesis regulation. nih.govstring-db.orgwikipedia.org
High-Resolution Structural Determination of ChlN-Containing Complexes
While the DPOR complex is known to be structurally related to nitrogenase, high-resolution structural information specifically for ChlN within the intact DPOR complex from various organisms remains an important goal. tu-braunschweig.denih.gov The DPOR complex consists of a catalytic heterotetrameric subunit (ChlNB)₂ and a homodimeric electron-transferring subunit (ChlL)₂. nih.gov ChlN is a subunit of the catalytic component. Structural studies using techniques like X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to fully understand the protein-protein interactions within the DPOR complex and the catalytic mechanism involving ChlN. rcsb.orgnews-medical.netarxiv.orgnih.govnih.govlibretexts.org
Previous work involving chimeric DPOR enzymes has indicated conserved docking surfaces for subunit interaction and identified specific residues crucial for DPOR activity, including residues on ChlN. nih.gov Determining the high-resolution structures of ChlN in complex with ChlB and ChlL from diverse species will provide insights into the structural basis for their interaction, substrate binding, and electron transfer. This structural information can also help in understanding the functional implications of observed sequence variations in ChlN across different organisms.
Exploring this compound in Broader Metabolic Contexts (e.g., Microbial Metabolism)
ChlN's primary role is in chlorophyll biosynthesis, a central process in photosynthesis. Future research should explore the integration of ChlN activity within the broader metabolic networks of photosynthetic organisms, particularly in microbes like cyanobacteria and algae where light-independent chlorophyll synthesis is significant. ontosight.airesearchgate.netstring-db.orgfrontiersin.orgnumberanalytics.com Understanding how ChlN activity is coordinated with other metabolic pathways, such as tetrapyrrole biosynthesis, iron-sulfur cluster assembly (given ChlN contains 4Fe-4S clusters), and energy metabolism (ATP binding is a feature of ChlN), is crucial. uniprot.orguniprot.orgebi.ac.uk
Investigating the role of ChlN in organisms adapted to specific ecological niches, such as benthic habitats where light might be limited, could reveal unique metabolic adaptations. researchgate.net Furthermore, exploring the presence and function of ChlN or related proteins in non-photosynthetic microbes that might utilize similar enzymatic reactions could uncover novel metabolic pathways and potential biotechnological targets.
Potential for Biotechnological Applications (e.g., Enhancing Photosynthetic Efficiency, Synthetic Biology Approaches)
The essential role of ChlN in light-independent chlorophyll synthesis presents exciting opportunities for biotechnological applications. Enhancing or manipulating ChlN activity could potentially lead to improved chlorophyll production and, consequently, increased photosynthetic efficiency, particularly in crops grown under suboptimal light conditions or in engineered systems. ontosight.airesearchgate.netresearchgate.net
Synthetic biology approaches could leverage the chlN gene and the DPOR complex to engineer organisms for specific purposes. This might involve introducing light-independent chlorophyll synthesis capabilities into organisms that naturally lack this pathway or optimizing the pathway in existing organisms for enhanced pigment production or biomass accumulation. researchgate.netresearchgate.netck12.orgthermofisher.com Understanding the structure and function of ChlN at a detailed level is fundamental for rational design and engineering of these biological systems. The development of recombinant this compound could also be valuable for in vitro studies and potential industrial applications. thermofisher.comtechnologynetworks.comnordicbiosite.com
Unraveling Evolutionary Driving Forces and Diversification Mechanisms
Studying the evolution of the chlN gene and the this compound across different lineages of photosynthetic and potentially non-photosynthetic organisms can provide insights into the evolutionary driving forces behind the diversification of chlorophyll biosynthesis pathways. tu-braunschweig.defrontiersin.orgbiorxiv.orgnih.gov Comparing chlN sequences and structures from organisms with varying light environments and evolutionary histories can help understand adaptation and functional divergence.
Investigating the evolutionary relationship between DPOR (including ChlN) and nitrogenase, given their structural similarities, could shed light on the origins and evolution of complex metalloenzymes. tu-braunschweig.denih.gov Analyzing gene duplication, loss, and horizontal gene transfer events involving chlN can reveal the mechanisms that have shaped its distribution and function in different organisms. biorxiv.org Studies on protein evolution and diversification mechanisms in general highlight the role of stochastic transitions, mutations, and genetic drift in shaping protein structures and functions over long evolutionary timescales. nih.govaps.org
Q & A
Q. What is the primary biochemical role of the ChlN protein, and how can its function be experimentally validated?
The this compound, encoded by the chlEN operon in Escherichia coli, is essential for molybdopterin biosynthesis, a precursor of the molybdenum cofactor (MoCo) required for nitrate reductase and other molybdoenzymes . To validate its function:
- Complementation assays : Introduce the chlN gene into chlE or chlN mutant strains and measure restoration of nitrate reductase activity.
- Metal-binding analysis : Use site-directed mutagenesis to disrupt conserved Cys-X-X-Cys motifs in ChlN and assess MoCo assembly via HPLC or enzymatic assays .
- Protein interaction studies : Co-purify ChlN with ChlE via affinity chromatography to confirm their cooperative role in MoCo synthesis .
Q. Which experimental methods are recommended for quantifying this compound expression in bacterial systems?
- Quantitative Western blotting : Use antibodies specific to ChlN with normalization to housekeeping proteins (e.g., GroEL).
- CHN elemental analysis : Measure nitrogen content to infer protein concentration, achieving <2% coefficient of variation (CV) for high precision .
- Transcriptional profiling : Quantify chlN mRNA levels via qRT-PCR under varying molybdenum availability to correlate expression with cofactor demand .
Advanced Research Questions
Q. How can structural discrepancies in ChlN’s metal-binding domains be resolved using biophysical techniques?
Conflicting reports on ChlN’s metal-binding specificity (e.g., Mo vs. Fe) require:
- X-ray crystallography : Resolve the 3D structure of ChlN’s C-terminal domain to identify coordination geometry around Cys residues .
- Extended X-ray absorption fine structure (EXAFS) : Analyze metal ligands in purified ChlN under anaerobic conditions to avoid oxidation artifacts .
- Isothermal titration calorimetry (ITC) : Measure binding affinities of ChlN for molybdate vs. other anions to clarify substrate specificity .
Q. What strategies address contradictions in ChlN’s role across species (e.g., bacteria vs. chloroplasts)?
In chloroplasts, chlN homologs are linked to chlorophyll biosynthesis, unlike their bacterial counterparts . To reconcile this:
- Phylogenetic analysis : Use maximum likelihood (ML) and Bayesian methods to trace evolutionary divergence of chlN genes across taxa .
- Functional complementation : Express chloroplast chlN in bacterial mutants to test functional conservation .
- Gene knockout studies : Compare phenotypes of chlN-deficient plants (e.g., impaired photosystem I assembly) with bacterial mutants to identify lineage-specific adaptations .
Q. How should researchers design experiments to ensure reproducibility in ChlN-related studies?
Follow NIH guidelines for preclinical research:
- Detailed protocols : Document buffer compositions (e.g., molybdenum concentrations), growth conditions, and strain genotypes .
- Controls : Include positive (wild-type) and negative (ΔchlN) controls in enzymatic assays.
- Data transparency : Deposit raw structural data (e.g., cryo-EM maps) in public repositories like EMDB and validate findings with orthogonal methods (e.g., genetic rescue) .
Q. What bioinformatics tools are critical for analyzing ChlN’s evolutionary conservation and functional motifs?
- Multiple sequence alignment : Use Clustal Omega or MAFFT to identify conserved Cys motifs across homologs .
- Domain prediction : Apply InterPro or Pfam to map metal-binding domains (e.g., Cys-rich regions) .
- Structural homology modeling : Utilize SWISS-MODEL to predict ChlN’s tertiary structure and guide mutagenesis studies .
Methodological Guidance
Q. How to optimize ChlN purification for structural studies?
- Expression system : Use E. coli BL21(DE3) with a low-copy plasmid to avoid toxicity. Induce with 0.1 mM IPTG at 18°C for 16 hours .
- Purification steps : Perform nickel-affinity chromatography under anaerobic conditions, followed by size-exclusion chromatography (SEC) in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM β-mercaptoethanol .
- Quality control : Validate purity via SDS-PAGE (>95%) and check oligomeric state using SEC-MALS .
Q. What statistical approaches are appropriate for analyzing ChlN’s role in enzyme kinetics?
- Michaelis-Menten analysis : Fit kinetic data (e.g., nitrate reductase activity) with nonlinear regression to calculate and .
- Error assessment : Report standard deviation (SD) from triplicate experiments and use ANOVA to compare mutant vs. wild-type strains .
- Power analysis : Determine sample size required to detect ≥20% activity differences (α = 0.05, power = 0.8) .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
